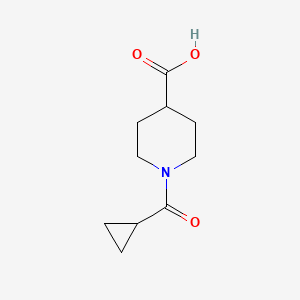

1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid

Descripción

Empirical Formula and Molecular Weight Analysis

The empirical formula of this compound has been definitively established as C₁₀H₁₅NO₃, indicating a molecular composition consisting of ten carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight has been precisely determined to be 197.23 grams per mole through multiple analytical methods and computational approaches. This molecular weight calculation is consistent across various chemical databases and has been verified through mass spectrometric analysis.

The structural formula reveals the presence of several key functional groups that contribute to the compound's overall molecular weight. The cyclopropane ring contributes three carbon atoms and associated hydrogen atoms, while the carbonyl group provides one carbon and one oxygen atom. The piperidine ring system accounts for five carbon atoms, one nitrogen atom, and ten hydrogen atoms, with the carboxylic acid group adding one additional carbon, two oxygen atoms, and one hydrogen atom to complete the molecular composition.

| Molecular Parameter | Value | Source |

|---|---|---|

| Empirical Formula | C₁₀H₁₅NO₃ | |

| Molecular Weight | 197.23 g/mol | |

| Carbon Content | 10 atoms | |

| Hydrogen Content | 15 atoms | |

| Nitrogen Content | 1 atom | |

| Oxygen Content | 3 atoms |

The molecular architecture can be described through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is C1CC1C(=O)N2CCC(CC2)C(=O)O, which provides a linear representation of the molecular connectivity. The International Chemical Identifier key has been assigned as CGVFHSAITNHPHR-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound. Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that correspond to the different structural environments within the molecule. The cyclopropane protons typically appear in the range of 0.70-0.76 parts per million as a multiplet, representing four hydrogen atoms. The cyclopropane carbon attached to the carbonyl group produces a signal around 1.96-2.03 parts per million as a multiplet for one hydrogen atom.

The piperidine ring protons exhibit multiple signals reflecting the chair conformation of the six-membered ring. The protons adjacent to the nitrogen atom appear as complex multiplets in the range of 3.04-4.08 parts per million, accounting for the eight hydrogen atoms of the piperidine framework. The carboxylic acid proton, when present in non-deuterated solvents, typically appears as a broad singlet at approximately 12.53 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the identification of distinct carbon environments. The carbonyl carbon of the cyclopropane moiety and the carboxylic acid carbon appear in characteristic downfield regions, while the aliphatic carbons of both the cyclopropane and piperidine rings produce signals in the upfield regions of the spectrum.

| Spectroscopic Method | Key Observations | Chemical Shift Range (ppm) |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Cyclopropane protons | 0.70-0.76 |

| ¹H Nuclear Magnetic Resonance | Cyclopropane CH | 1.96-2.03 |

| ¹H Nuclear Magnetic Resonance | Piperidine protons | 3.04-4.08 |

| ¹H Nuclear Magnetic Resonance | Carboxylic acid proton | 12.53 |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carboxylic acid carbonyl stretch appears around 1689 wavenumbers, while the amide carbonyl from the cyclopropyl substituent produces absorption in a similar region. The broad absorption band in the 3200-2100 wavenumber region corresponds to overlapping nitrogen-hydrogen and oxygen-hydrogen stretching vibrations, with the center of gravity calculated at approximately 2678 wavenumbers.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 197, corresponding to the calculated molecular weight. Collision-induced dissociation studies reveal characteristic fragmentation patterns that include loss of the carboxylic acid group and cyclopropane carbonyl moiety, providing additional structural confirmation.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound and related compounds provides detailed information about molecular conformation and intermolecular interactions. Studies of similar piperidine-4-carboxylic acid derivatives demonstrate that the piperidine ring consistently adopts a chair conformation in the solid state, with the carboxylic acid group preferentially occupying an equatorial position.

The cyclopropylcarbonyl substituent exhibits specific orientational preferences relative to the piperidine ring plane. Crystallographic studies of related compounds show that the cyclopropane carbonyl group is oriented at angles ranging from 66.2 to 68.5 degrees with respect to the mean plane of the piperidine ring. This orientation reflects the balance between steric interactions and electronic effects that influence the overall molecular geometry.

Intermolecular hydrogen bonding patterns play a crucial role in crystal packing arrangements. The carboxylic acid group serves as both a hydrogen bond donor and acceptor, forming networks with neighboring molecules. In related piperidine-4-carboxylic acid complexes, hydrogen bond lengths typically range from 2.604 to 2.760 angstroms, indicating moderate to strong interactions.

| Structural Parameter | Value | Reference Compound |

|---|---|---|

| Piperidine ring conformation | Chair | |

| Carboxylic acid position | Equatorial | |

| Cyclopropylcarbonyl angle | 66.2-68.5° | |

| Hydrogen bond lengths | 2.604-2.760 Å |

The molecular packing in crystals involves sheet-like arrangements connected through hydrogen bonding networks. These sheets typically run parallel to specific crystallographic planes and are stabilized by multiple intermolecular interactions. The density of crystalline material has been predicted to be approximately 1.312 grams per cubic centimeter, reflecting efficient molecular packing.

Conformational flexibility studies reveal that while the piperidine ring maintains its chair conformation, the cyclopropylcarbonyl substituent can undergo rotational motion around the nitrogen-carbon bond. This flexibility influences both solution-state behavior and crystal packing arrangements, contributing to the overall structural diversity observed in this class of compounds.

Comparative Structural Analysis with Piperidine Carboxylate Derivatives

Comparative analysis with related piperidine carboxylate derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The 3-position isomer, 1-(cyclopropylcarbonyl)piperidine-3-carboxylic acid, shares the same molecular formula and weight but exhibits different spectroscopic and conformational properties due to the altered substitution pattern.

Both the 3-position and 4-position isomers maintain similar basic structural features, including the chair conformation of the piperidine ring and the characteristic orientation of the cyclopropylcarbonyl substituent. However, the position of the carboxylic acid group influences the overall molecular shape and intermolecular interaction patterns.

Comparative analysis with other piperidine derivatives demonstrates the influence of different substituents on molecular properties. For example, 4-(piperidin-1-yl)piperidine-4-carboxylic acid represents a structurally related compound with a molecular weight of 212.29 grams per mole, illustrating how substituent changes affect overall molecular composition.

| Compound | Position | Molecular Weight | Key Differences |

|---|---|---|---|

| This compound | 4-position | 197.23 g/mol | Reference compound |

| 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid | 3-position | 197.23 g/mol | Isomeric relationship |

| 4-(Piperidin-1-yl)piperidine-4-carboxylic acid | 4-position | 212.29 g/mol | Different substituent |

The spectroscopic properties of these related compounds show both similarities and distinct differences. While all compounds exhibit characteristic piperidine ring signals, the chemical shifts and coupling patterns vary depending on the substitution pattern and electronic environment. These variations provide valuable insights for structural identification and synthetic planning.

Physical property comparisons reveal that subtle structural changes can significantly impact characteristics such as melting point, solubility, and stability. The predicted boiling point for this compound is 413.7 degrees Celsius with an uncertainty of 38.0 degrees, while the predicted acidity constant is 4.48 with an uncertainty of 0.20, indicating moderate acidity typical of carboxylic acids.

The comparative analysis extends to synthetic accessibility and chemical reactivity patterns. The presence of the cyclopropylcarbonyl group introduces specific reactivity characteristics that distinguish these compounds from simpler piperidine carboxylates. This enhanced reactivity profile makes these compounds valuable intermediates in synthetic chemistry and pharmaceutical development applications.

Propiedades

IUPAC Name |

1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9(7-1-2-7)11-5-3-8(4-6-11)10(13)14/h7-8H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVFHSAITNHPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429276 | |

| Record name | 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876866-50-1 | |

| Record name | 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Análisis De Reacciones Químicas

WAY-663387 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes utilizados en las reacciones de oxidación incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes utilizados en las reacciones de reducción incluyen hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes utilizados en las reacciones de sustitución incluyen halógenos y nucleófilos.

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede llevar a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede dar como resultado la formación de alcoholes o aminas .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Studies in Drug Development

The compound's piperidine backbone is known for its biological activity, making it a candidate for various therapeutic applications.

Potential Therapeutic Uses

- Antitumor Activity : Research into related compounds indicates that modifications to the piperidine structure can enhance antitumor efficacy. For instance, studies have demonstrated that certain piperidine derivatives exhibit significant inhibitory effects on tumor growth in vivo, suggesting that this compound may also possess similar properties .

- Neuropharmacology : The piperidine ring is often associated with neuroactive compounds. Investigating the neuropharmacological properties of this compound could lead to new treatments for neurological disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for further derivatization. The ability to modify this compound opens pathways for creating libraries of derivatives that can be screened for various biological activities.

Synthesis Overview

- Starting materials often include readily available piperidine derivatives.

- Cyclopropylcarbonyl groups can be introduced through acylation reactions.

- Further modifications can enhance solubility and bioavailability.

Research Applications

This compound is utilized in various research contexts, including:

- Chemical Biology : As a tool compound to study biological pathways involving piperidine derivatives.

- Drug Discovery : It serves as a lead compound for developing new therapeutic agents targeting specific diseases, particularly cancers.

Mecanismo De Acción

WAY-663387 ejerce sus efectos inhibiendo la actividad de la quinasa FLT3. La quinasa FLT3 es una tirosina quinasa receptora que juega un papel crucial en la proliferación y supervivencia de las células hematopoyéticas. Al inhibir la quinasa FLT3, WAY-663387 interrumpe las vías de señalización involucradas en el crecimiento y la supervivencia celular, lo que lleva a la inducción de apoptosis (muerte celular programada) en las células cancerosas. Los objetivos moleculares y las vías involucradas incluyen el receptor FLT3 y las moléculas de señalización aguas abajo como STAT5 y PI3K/AKT .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural analogs of 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid, highlighting substituent differences and their implications:

Physicochemical Properties

- Lipophilicity : The cyclopropylcarbonyl group in the target compound likely increases lipophilicity compared to 4-piperidinecarboxylic acid (logP ~0.5), enhancing membrane permeability. The trifluoromethylpyridyl analog (CAS 406476-31-1, ) has a higher molecular weight (274.23 g/mol) and logP due to its aromatic fluorine substituents.

- Melting Points : Derivatives like 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid exhibit higher melting points (162–164°C) compared to unsubstituted analogs, attributed to crystalline packing influenced by halogenated groups .

- Solubility : Hydrochloride salts (e.g., 1-(cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride) improve aqueous solubility, critical for formulation in parenteral drugs .

Research Findings and Implications

- Bioisosteric Replacements : The cyclopropylcarbonyl group serves as a bioisostere for tert-butyl carbamates, reducing steric bulk while maintaining target affinity in protease inhibitors .

- Structure-Activity Relationships (SAR) : Analogs with aromatic heterocycles (e.g., pyrimidinyl in ) show enhanced binding to kinases compared to aliphatic substituents, suggesting tunable selectivity for the target compound.

- Stability : Cyclopropyl-containing derivatives exhibit superior oxidative stability over cyclopentyl or cyclohexyl analogs, as evidenced by accelerated degradation studies .

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid generally involves the acylation of piperidine-4-carboxylic acid or its derivatives with cyclopropanecarbonyl chloride or related activated cyclopropylcarbonyl reagents. Protection and deprotection steps are often employed to control reactivity and improve yields.

Key Preparation Methods

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of piperidine-4-carboxylic acid (e.g., Boc protection) | Boc anhydride or tert-butyl ester formation | Protects the carboxyl group to avoid side reactions |

| 2 | Acylation of the piperidine nitrogen | Cyclopropanecarbonyl chloride, base (e.g., triethylamine or Hünig's base), solvent (e.g., dichloromethane) | Performed under anhydrous conditions to prevent hydrolysis |

| 3 | Deprotection of the carboxyl protecting group | Trifluoroacetic acid (TFA) or acidic conditions | Removes Boc or tert-butyl ester groups to liberate the free acid |

| 4 | Purification | Recrystallization, chromatography, or preparative HPLC | Ensures high purity and yield |

This sequence is supported by several patent disclosures and synthetic protocols, which emphasize mild reaction conditions and environmentally friendly processes suitable for scale-up.

Detailed Example from Patent Literature

A representative industrially viable method involves:

- Starting with 4-(cyclopropanecarbonyl)piperidine-1-carboxylic acid tert-butyl ester .

- The tert-butyl ester protecting group is removed by treatment with trifluoroacetic acid (TFA) under mild conditions to yield the free acid form.

- The piperidine nitrogen is then acylated with cyclopropanecarbonyl chloride in the presence of a base like triethylamine or diisopropylethylamine (Hünig's base) at room temperature for 16 hours.

- The product is purified by standard techniques such as preparative HPLC or recrystallization to achieve high purity and yield.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Reaction |

|---|---|---|

| Solvent | Dichloromethane, dimethylacetamide (DMA), or other aprotic solvents | Ensures good solubility and minimizes side reactions |

| Base | Triethylamine, Hünig's base (N,N-diisopropylethylamine) | Neutralizes HCl formed during acylation, promotes reaction completion |

| Temperature | Room temperature (20–25 °C) | Mild conditions prevent decomposition or side reactions |

| Time | 12–24 hours | Sufficient for complete acylation |

| Deprotection agent | Trifluoroacetic acid (TFA), 6M HCl in ethanol | Efficient removal of protecting groups without degrading the compound |

Optimization focuses on balancing reaction time and temperature to maximize yield and purity while minimizing impurities and by-products.

Research Findings and Analytical Data

- The described preparation methods yield This compound with high purity (>98%) and good isolated yields (typically 75–90%).

- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity.

- The mild deprotection step using TFA is advantageous for industrial production due to its simplicity and environmental compatibility.

- The acylation reaction proceeds cleanly under mild conditions, reducing the need for harsh reagents or elevated temperatures.

Comparative Analysis with Related Compounds

| Compound | Acylation Reagent | Protection Strategy | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| This compound | Cyclopropanecarbonyl chloride | Boc or tert-butyl ester | Room temp, 12-24 h, TFA deprotection | 75-90% | Mild, scalable, high purity |

| 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid | Cyclopentanecarbonyl chloride | Similar protection | Anhydrous, base, room temp | Comparable yields | Similar synthetic approach, different cycloalkyl group |

This comparison highlights the general applicability of the acylation and protection/deprotection strategy across cycloalkylcarbonyl piperidine derivatives.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Outcome | Industrial Suitability |

|---|---|---|---|---|

| Protection | Boc anhydride, tert-butyl ester formation | Room temp, mild base | Protected piperidine derivative | Essential for selectivity |

| Acylation | Cyclopropanecarbonyl chloride, triethylamine | Room temp, 12-24 h, anhydrous | N-acylated intermediate | Mild, high yield |

| Deprotection | Trifluoroacetic acid (TFA) | Room temp, 1-2 h | Free acid | Simple, environmentally friendly |

| Purification | Recrystallization, chromatography | Ambient or slight heating | Pure product | Scalable and reproducible |

Actividad Biológica

1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid, also known as WAY-663387, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanism of action, applications in cancer treatment, and relevant research findings.

- IUPAC Name : 1-(Cyclopropanecarbonyl)piperidine-4-carboxylic acid

- Molecular Formula : C10H15NO3

- Molecular Weight : 197.23 g/mol

- CAS Number : 876866-50-1

WAY-663387 functions primarily as a FLT3 kinase inhibitor . FLT3 (Fms-like tyrosine kinase 3) is a receptor tyrosine kinase crucial for the proliferation and survival of hematopoietic cells. The inhibition of FLT3 leads to the disruption of downstream signaling pathways that are vital for cancer cell growth and survival, ultimately inducing apoptosis in malignant cells. The key pathways affected include:

- STAT5 Pathway : Inhibition of FLT3 prevents the activation of STAT5, a transcription factor involved in cell survival.

- PI3K/AKT Pathway : Disruption of this pathway leads to reduced cell proliferation and increased apoptosis.

Anticancer Properties

Research indicates that WAY-663387 has significant effects on various cancer types, particularly acute myeloid leukemia (AML). It has been utilized in biological assays to evaluate its effectiveness against FLT3-mutated AML cells.

- In vitro Studies : In laboratory settings, WAY-663387 demonstrated potent inhibition of FLT3 signaling in AML cell lines, leading to decreased cell viability and increased rates of apoptosis .

- In vivo Studies : Animal models treated with WAY-663387 showed a reduction in tumor size and improved survival rates compared to control groups .

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of WAY-663387 compared to other known FLT3 inhibitors:

| Compound Name | Mechanism of Action | Activity against FLT3 | Reference |

|---|---|---|---|

| WAY-663387 | FLT3 kinase inhibitor | High | |

| Midostaurin | Multi-target kinase inhibitor | Moderate | |

| Gilteritinib | FLT3 selective inhibitor | Very High |

Clinical Relevance in AML Treatment

A notable study focused on the application of WAY-663387 in patients with FLT3-mutated AML. The study reported:

- Patient Demographics : Adult patients aged 18–65 with confirmed FLT3 mutations.

- Dosage and Administration : Patients received a regimen including WAY-663387 alongside standard chemotherapy.

- Outcomes : The study found a significant increase in complete response rates (CR) among patients treated with WAY-663387 compared to those receiving standard treatment alone .

Future Directions

The ongoing research into this compound suggests potential for further development as a therapeutic agent. Future studies may focus on:

- Combination Therapies : Exploring synergistic effects when combined with other anticancer agents.

- Resistance Mechanisms : Investigating how cancer cells develop resistance to FLT3 inhibitors and strategies to overcome it.

- Broader Applications : Assessing efficacy against other cancers beyond AML.

Q & A

Q. What are the standard synthetic routes for 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid?

Methodological Answer: The synthesis typically involves functionalizing piperidine-4-carboxylic acid derivatives. A common approach includes:

- Step 1: Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups, as seen in Boc-protected analogs (e.g., 1-Boc-4-piperidinecarboxylic acid, CAS 84358-13-4) .

- Step 2: Reaction with cyclopropane carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 3: Deprotection using trifluoroacetic acid (TFA) to yield the final compound.

Key Considerations: Monitor reaction progress via TLC or HPLC. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

- NMR: The cyclopropyl group shows distinct proton signals at δ 0.5–1.5 ppm (multiplet). The piperidine ring protons appear as a multiplet at δ 2.5–3.5 ppm, while the carboxylic acid proton is observed at δ 10–12 ppm (broad) .

- Mass Spectrometry (MS): ESI-MS typically displays [M+H]<sup>+</sup> at m/z 211.1 (calculated for C10H15NO3). High-resolution MS (HRMS) confirms molecular formula .

- IR: Strong absorption bands at ~1700 cm<sup>-1</sup> (C=O stretch) and ~2500–3300 cm<sup>-1</sup> (carboxylic acid O-H stretch) .

Advanced Questions

Q. How can researchers resolve contradictions in solubility data for this compound?

Methodological Answer: Solubility discrepancies (e.g., in chloroform vs. aqueous buffers) arise from pH-dependent ionization of the carboxylic acid group. To address this:

- Experimental Validation: Perform pH-solubility profiling (e.g., shake-flask method) across pH 2–7.

- LogP Analysis: Use HPLC to measure partition coefficients (logP ~0.28–0.3), indicating moderate hydrophobicity .

- Co-solvent Systems: Test solubility in DMSO-water mixtures (e.g., 10% DMSO) for biological assays .

Q. What mechanistic insights explain its thermal decarboxylation behavior?

Methodological Answer: Thermal decarboxylation of α-(carbonyl)carboxylic acids (e.g., at 120°C) proceeds via a concerted mechanism involving:

- Cyclopropane Ring Opening: Generates an α-allyl-β-keto acid intermediate.

- Simultaneous Decarboxylation and Rearrangement: Forms 4,5-dihydrofuran derivatives rather than expected ketones .

Experimental Validation: Use <sup>13</sup>C isotopic labeling to track CO2 release and DFT calculations to model transition states .

Q. How can computational modeling predict its interactions with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase, as suggested by structural analogs in ).

- Molecular Dynamics (MD): Simulate ligand-protein stability in GROMACS (50 ns trajectories) to assess hydrogen bonding with catalytic triads .

- ADMET Prediction: Tools like SwissADME estimate blood-brain barrier permeability (logBB >0.3) and CYP450 inhibition risks .

Data Contradiction Analysis

Q. Why do some studies report unexpected byproducts during synthesis?

Methodological Answer: Byproducts (e.g., dihydrofurans) stem from competing decarboxylative rearrangements under thermal or acidic conditions. To mitigate:

- Optimize Reaction Conditions: Lower temperatures (e.g., 80°C) and inert atmospheres reduce side reactions.

- Additive Screening: Include radical scavengers (e.g., BHT) to suppress polymerization pathways .

Case Study: highlights cyclopropane ring-opening as a critical side-reaction pathway requiring controlled anhydrous conditions.

Stability and Storage

Q. What are the best practices for long-term storage of this compound?

Methodological Answer:

- Storage Conditions: Store at -20°C in airtight, light-resistant containers under nitrogen. Desiccants (e.g., silica gel) prevent hydrolysis of the cyclopropane moiety .

- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC purity checks every 30 days .

Biological Activity Profiling

Q. How to design assays for evaluating its enzyme inhibition potential?

Methodological Answer:

- Target Selection: Prioritize enzymes with carboxylic acid-binding pockets (e.g., metalloproteases, cholinesterases) .

- Kinetic Assays: Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure IC50 values.

- Negative Controls: Include structurally similar inactive analogs (e.g., methyl ester derivatives) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.